Product packaging for 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one(Cat. No.:CAS No. 22389-85-1)

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one

Cat. No.: B1437455
CAS No.: 22389-85-1
M. Wt: 161.16 g/mol
InChI Key: ZZGGQKRBGZEHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Features and Heterocyclic System Classification

This compound possesses a molecular formula of C8H7N3O and a molecular weight of 161.16 grams per mole, as documented in comprehensive chemical databases. The compound is classified under the Chemical Abstracts Service registry number 22389-85-1 and maintains several recognized synonyms including 2-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one and 2-Methylpyrido[3,4-d]pyrimidin-4(3H)-one. The structural architecture consists of a bicyclic system formed through the fusion of pyridine and pyrimidine rings at positions 3 and 4, creating a pyrido[3,4-d]pyrimidine core framework.

The heterocyclic classification of this compound follows established nomenclature protocols for fused ring systems, where the pyrido[3,4-d]pyrimidine designation indicates the specific fusion pattern between the constituent rings. According to systematic nomenclature rules, the numerical descriptor [3,4-d] specifies that the pyridine ring is fused to positions 3 and 4 of the pyrimidine moiety, establishing the particular regioisomer within the broader pyridopyrimidine family. The compound exhibits three nitrogen atoms within its bicyclic framework, contributing to its classification as a polynitrogen heterocycle with significant implications for its electronic properties and reactivity patterns.

The molecular geometry and electronic distribution of this compound have been extensively characterized through computational chemistry methods and experimental crystallographic studies. The International Union of Pure and Applied Chemistry name designation as 2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one reflects the tautomeric form predominantly observed under physiological conditions. The InChI identifier ZZGGQKRBGZEHKC-UHFFFAOYSA-N and the corresponding SMILES notation CC1=NC2=C(C=CN=C2)C(=O)N1 provide unambiguous structural representations for computational and database applications.

Property Value Source
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Chemical Abstracts Service Number 22389-85-1
International Union of Pure and Applied Chemistry Name 2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one
InChI Key ZZGGQKRBGZEHKC-UHFFFAOYSA-N
European Community Number 860-546-8

Historical Context in Medicinal Chemistry Development

The development of pyrido[3,4-d]pyrimidine derivatives in medicinal chemistry emerged from systematic efforts to identify novel heterocyclic scaffolds with enhanced biological activity profiles compared to traditional pharmaceutical frameworks. Historical investigations into pyridopyrimidine chemistry revealed that the specific fusion pattern observed in the [3,4-d] regioisomer provides unique electronic and steric properties that distinguish it from other pyridopyrimidine variants such as pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines.

Early research initiatives focused on exploring the synthetic accessibility and chemical reactivity of the pyrido[3,4-d]pyrimidine core, leading to the development of versatile synthetic methodologies that enable diverse substituent incorporation. The recognition of this compound as a privileged scaffold gained momentum through structure-activity relationship studies demonstrating its capacity to interact with multiple therapeutic targets while maintaining favorable drug-like properties. These investigations revealed that the methyl substituent at the 2-position and the ketone functionality at the 4-position provide critical structural elements for biological activity optimization.

The compound gained particular prominence in kinase inhibitor development programs, where its ability to serve as a hinge-binding element in enzyme active sites was first demonstrated. Historical medicinal chemistry efforts revealed that the nitrogen atoms within the pyrido[3,4-d]pyrimidine framework could form essential hydrogen-bonding interactions with conserved amino acid residues in kinase hinge regions, establishing a foundation for selective enzyme inhibition. This discovery prompted extensive structure-activity relationship studies aimed at understanding how modifications to the core scaffold could modulate selectivity, potency, and pharmacokinetic properties.

The evolution of synthetic methodologies for accessing this compound derivatives has been driven by the need for efficient routes that enable rapid analog generation for optimization programs. Key synthetic advances included the development of convergent approaches starting from readily available pyridine and pyrimidine precursors, as well as methods for introducing diverse substituents at strategic positions around the bicyclic core. These synthetic innovations facilitated the preparation of compound libraries that enabled systematic exploration of structure-activity relationships across multiple therapeutic areas.

Significance in Pharmaceutical Scaffold Design

The significance of this compound in pharmaceutical scaffold design stems from its exceptional versatility as a molecular framework capable of accommodating diverse structural modifications while maintaining favorable physicochemical properties. Contemporary drug discovery programs have demonstrated that this scaffold provides an optimal balance between molecular complexity and synthetic accessibility, enabling efficient optimization of biological activity, selectivity, and pharmacological properties. The compound serves as a foundational element in the design of kinase inhibitors, where its ability to function as an adenosine triphosphate-competitive binding motif has been extensively validated across multiple enzyme families.

The pharmaceutical significance of this scaffold is particularly evident in oncology applications, where pyrido[3,4-d]pyrimidin-4(1H)-one derivatives have demonstrated potent inhibitory activity against various cancer-related kinases. Structure-based drug design studies have revealed that the bicyclic framework provides an ideal geometric template for occupying kinase hinge regions while allowing for strategic substitution patterns that enhance selectivity and reduce off-target effects. The scaffold has proven especially valuable in the development of dual-mechanism inhibitors targeting multiple pathways simultaneously, as demonstrated by compounds designed to inhibit both phosphoinositide 3-kinase and mammalian target of rapamycin pathways.

Recent pharmaceutical research has highlighted the scaffold's utility in addressing drug resistance mechanisms that commonly emerge in cancer treatment. The structural flexibility of the pyrido[3,4-d]pyrimidine framework enables the design of compounds that maintain activity against mutated kinase variants while preserving selectivity against wild-type enzymes. This capability has proven particularly valuable in epidermal growth factor receptor inhibitor development, where resistance mutations frequently compromise the efficacy of first-generation therapeutics.

The compound's significance extends to its role in demonstrating novel structure-activity relationship paradigms that have influenced broader pharmaceutical scaffold design principles. Research has shown that strategic introduction of substituents at specific positions around the pyrido[3,4-d]pyrimidine core can dramatically alter selectivity profiles, metabolic stability, and pharmacokinetic properties. These findings have informed the development of predictive models for scaffold optimization that extend beyond this specific heterocyclic system to influence broader drug discovery methodologies.

Therapeutic Application Target Class Key Findings Reference
Kinase Inhibition Lysine Demethylases 8-Substituted derivatives show potent activity
Cancer Therapy Phosphoinositide 3-kinase/Mammalian Target of Rapamycin Dual inhibition with favorable pharmacokinetics
Oncology Monopolar Spindle 1 Kinase Rapid inhibitor discovery through scaffold hybridization
Cancer Treatment Epidermal Growth Factor Receptor Irreversible inhibitors overcoming resistance mutations
Metabolic Stabilization Cytochrome P450 Enzymes Methyl group introduction reduces metabolic liability

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1437455 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 22389-85-1

Properties

IUPAC Name

2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGQKRBGZEHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544426
Record name 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22389-85-1
Record name 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of 3-Aminopyridine-4-carboxylic Acid Derivatives with Amidines (Reflux Method)

One of the most well-documented and industrially scalable methods involves the condensation of a 3-aminopyridine-4-carboxylic acid derivative with an amidine compound in the presence of sodium acetate as a nucleophilic catalyst under reflux conditions in an organic solvent.

  • Raw Materials :

    • 3-Aminopyridine-4-carboxylic acid or its substituted derivatives (e.g., 5-Amino-2-Chloropyridine-4-carboxylic acid)
    • Amidines such as acetamidine hydrochloride (for methyl substitution at the 2-position)
    • Sodium acetate (nucleophilic catalyst)
  • Reaction Conditions :

    • Solvent: Ethylene glycol monomethyl ether
    • Temperature: Approximately 120 °C
    • Time: 4 to 10 hours under reflux
    • Molar Ratios: 3-aminopyridine-4-carboxylic acid : amidine : sodium acetate = 1 : 3–5 : 2–4
  • Procedure :
    The mixture is refluxed, monitored by thin-layer chromatography (TLC) for completion. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried and concentrated, followed by filtration and crystallization to yield the target compound.

  • Yields :

    • Example: Using 5-Amino-2-Chloropyridine-4-carboxylic acid and acetamidine hydrochloride, the yield of 6-chloro-2-methylpyrido[3,4-d]pyrimidine-4(1H)-one can reach up to 86–88%.
Parameter Condition/Value Yield (%)
3-Aminopyridine-4-carboxylic acid (g) 1000 -
Acetamidine hydrochloride (g) 2193 -
Sodium acetate (g) 2360 -
Solvent Ethylene glycol monomethyl ether -
Temperature 120 °C -
Reaction time 6 hours -
Product yield - 86–88

This method is advantageous due to mild reaction conditions, minimal by-products, and suitability for scale-up. It has been patented and industrially validated.

Cyclization via Condensation of 2-Aminonicotinonitrile with Carbonyl Compounds

Another synthetic route involves the condensation of 2-aminonicotinonitrile with β-keto esters or carbonyl compounds under basic conditions, followed by cyclization to form the fused pyrido[3,4-d]pyrimidinone ring.

  • Typical Reagents :

    • 2-Aminonicotinonitrile
    • Ethyl acetoacetate or similar β-keto esters
    • Base such as sodium ethoxide
  • Reaction Conditions :

    • Solvent: Alcoholic solvents like ethanol or methanol
    • Temperature: Reflux conditions
    • Time: Several hours until completion
  • Mechanism :
    The amino group of 2-aminonicotinonitrile condenses with the carbonyl compound, followed by intramolecular cyclization to yield the 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

  • Advantages :
    This method allows structural variation by changing the carbonyl compound and is effective for laboratory-scale synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling Followed by Cyclization

A more modern synthetic approach employs palladium-catalyzed cross-coupling reactions to construct key intermediates, which are then cyclized to the target compound.

  • Key Steps :

    • Suzuki-Miyaura coupling of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with halogenated pyridine derivatives under Pd catalysis.
    • Amide formation with ammonia in methanol.
    • Acidic cyclization to yield the pyrido[3,4-d]pyrimidinone core.
  • Reaction Conditions :

    • Catalyst: Palladium complexes (e.g., Pd(PPh3)4)
    • Base: Typically potassium carbonate or similar
    • Solvent: Mixture of organic solvents (e.g., dioxane/water)
    • Temperature: 80–120 °C for coupling; acidic conditions (e.g., HCl) for cyclization
  • Yields and Efficiency :
    This route provides excellent yields (up to 84%) and allows for functionalization at multiple positions on the heterocyclic scaffold, facilitating further derivatization.

Industrial Scale-Up Considerations

  • Continuous Flow Reactors :
    For large-scale production, continuous flow reactors are employed to improve heat and mass transfer, reaction control, and safety, leading to higher yields and reproducibility.

  • Microwave-Assisted Synthesis :
    Microwave irradiation can accelerate reaction rates, reduce reaction times, and improve yields in both laboratory and industrial settings.

  • Purification :
    Extraction, crystallization, and filtration steps are optimized to ensure high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Reaction Type Yield (%) Scale Suitability Notes
1. Reflux condensation with amidine 3-Aminopyridine-4-carboxylic acid + amidine Sodium acetate, reflux 120 °C, 4-10 h Condensation & cyclization 86–88 Industrial scale Mild, minimal by-products, scalable
2. Cyclization with 2-aminonicotinonitrile 2-Aminonicotinonitrile + β-keto ester Sodium ethoxide, reflux Condensation & cyclization Moderate Lab scale Versatile, allows structural variation
3. Suzuki-Miyaura coupling + cyclization Halogenated pyridine + boronate ester Pd catalyst, base, acidic cyclization Cross-coupling + cyclization Up to 84 Lab to pilot scale Enables functionalization, high yield
4. Industrial scale-up techniques Various Continuous flow, microwave Various Optimized Industrial scale Enhances efficiency and control

Detailed Research Findings and Notes

  • The reflux condensation method with sodium acetate catalyst is patented and provides a robust synthetic route with high yield and purity, suitable for scale-up and commercial production.

  • The palladium-catalyzed Suzuki-Miyaura approach allows for advanced functionalization of the pyrido[3,4-d]pyrimidinone core, facilitating medicinal chemistry applications and analogue synthesis.

  • The condensation of 2-aminonicotinonitrile with carbonyl compounds is a classical method that remains useful for small-scale synthesis and analog development.

  • Reaction monitoring by TLC and purification via extraction and crystallization are standard practices to ensure product quality.

  • Optimization of molar ratios, reaction time, and temperature significantly affects yields and purity, as demonstrated in experimental embodiments.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrido[3,4-d]pyrimidinones.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce dihydropyrido[3,4-d]pyrimidinones .

Scientific Research Applications

Anticancer Applications

Monopolar Spindle 1 Inhibition

One of the most significant applications of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one derivatives is their role as inhibitors of Monopolar Spindle 1 (MPS1), a kinase critical for proper cell division. MPS1 is often overexpressed in cancer cells, making it an attractive target for cancer therapy. Research has shown that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core enhances the stability of these compounds in human liver microsomes, thus improving their potential as therapeutic agents against various cancers.

  • Case Study: BOS172722
    In a study reported by Woodward et al., the compound BOS172722 was developed from a series of pyrido[3,4-d]pyrimidine inhibitors. This compound demonstrated excellent potency against MPS1 and showed promising results in preclinical models, leading to its advancement into Phase 1 clinical trials for cancer treatment .

Structure-Activity Relationship Studies

The efficacy of these compounds has been further explored through structure-activity relationship (SAR) studies. A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Notably, some compounds exhibited selective activity against breast and renal cancer cell lines, indicating their potential as targeted therapies .

Antimicrobial Properties

Research also indicates that derivatives of this compound possess significant antimicrobial activity. For instance, arylidene hydrazinyl derivatives based on this scaffold have shown promising results against various bacterial strains and fungi.

  • Case Study: Antimicrobial Activity Evaluation
    A study evaluated several hydrazinyl derivatives for their antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited comparable or superior antimicrobial activity compared to standard reference drugs. Compounds with electron-donating groups at specific positions demonstrated enhanced effectiveness against tested strains .

Synthesis and Development

The synthesis of this compound and its derivatives typically involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to create diverse analogs with tailored properties for specific therapeutic applications.

Compound Activity Target Notes
BOS172722AnticancerMPS1Phase 1 clinical candidate
Compound 13AnticancerBreast CancerHighly selective in NCI 60 panel
Compound 21AnticancerRenal CancerPromising for clinical development
Hydrazinyl DerivativesAntimicrobialBacteria/FungiEffective against multiple strains

Mechanism of Action

The mechanism of action of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one involves the inhibition of kinase enzymes. This compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, leading to the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

The following sections compare 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one with structurally related compounds, focusing on substituent effects, synthesis routes, and functional properties.

2-Substituted Pyrido[3,4-d]pyrimidin-4(1H)-one Derivatives

Variations in the 2-position substituent significantly influence physicochemical and biological properties. Key examples include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties Biological Activity References
This compound -CH₃ C₈H₇N₃O 175.17 Not specified 97% purity Not reported
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one -C₂H₅ C₉H₉N₃O 175.19 Custom synthesis 95% purity Not reported
2-(tert-Butyl)-6-methoxy derivative -C(CH₃)₃, -OCH₃ C₁₂H₁₅N₃O₂ 233.27 Suzuki coupling Not reported Not reported

Key Observations :

  • Synthesis : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is common for introducing aryl/heteroaryl groups at the 8-position (e.g., pyrazolyl, thiazolyl) .
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives

Replacing the pyridine ring with a thiophene (thieno analogs) alters electronic properties and bioactivity:

Compound Structure Molecular Formula Key Properties Biological Activity References
Thieno[3,4-d]pyrimidin-4(3H)-thione Thiophene, thione (-S) C₆H₄N₂OS₂ High photodynamic efficacy Effective against cancer cells under hypoxia
2-Methylthieno[3,4-d]pyrimidin-4(3H)-one Thiophene, -CH₃ C₇H₆N₂OS IR bands at 1681–1708 cm⁻¹ (carbonyls) Not reported

Key Observations :

  • Electronic Effects: The sulfur atom in thieno derivatives enhances π-conjugation and redox activity, making them suitable for photodynamic therapy (PDT) .
  • Functionalization: Microwave-assisted synthesis with thioglycolic acid enables the introduction of thiazolidinone moieties, as seen in coumarin-thieno hybrids .
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Substituents at the 8-position (e.g., pyrazolyl, piperidinyl) modulate biological targeting:

Compound Substituent Molecular Formula Synthesis Method Yield Biological Activity References
8-(1H-Pyrazol-1-yl) derivative Pyrazolyl C₁₀H₈N₆O Microwave-assisted 70–80% Potent cell-active agents
8-(4-(Piperidinyl)ethyl)-1H-pyrazol-1-yl Piperidinyl-ethyl-pyrazolyl C₂₀H₂₃N₇O Acid-catalyzed deprotection 69–89% Not reported

Key Observations :

  • Bioactivity : 8-Substituted derivatives are described as "potent, cell-active," likely targeting kinase or protease enzymes .
  • Synthesis : Microwave heating and acid-mediated deprotection (e.g., HCl/THF) are critical for achieving high yields .
Chlorinated Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Chlorine substituents enhance electrophilicity and binding to nucleophilic targets:

Compound Substituent Molecular Formula Key Properties References
6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one -Cl at 6-position C₇H₄ClN₃O High reactivity for cross-coupling

Key Observations :

  • Reactivity : Chlorine at the 6-position facilitates further functionalization via nucleophilic aromatic substitution or cross-coupling .

Biological Activity

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the formation of derivatives that may exhibit enhanced biological activities. The compound's structure facilitates interactions with specific biological targets, particularly kinases involved in cellular signaling pathways.

The primary mechanism of action for this compound involves its role as a kinase inhibitor. It selectively binds to the active sites of kinases such as Monopolar Spindle 1 (MPS1), which is crucial for mitosis. By inhibiting MPS1 activity, the compound disrupts cell proliferation and survival pathways, making it a candidate for cancer therapy .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it effectively inhibits the growth of various human tumor cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A549 (Lung)7.1Induction of apoptosis
T98G (Glioblastoma)3.4Cell cycle arrest
HL-60 (Leukemia)8.0Apoptotic pathway activation

These results suggest that the compound's nitrogen heterocyclic structure contributes to its antitumor efficacy by enhancing interactions with biological targets .

Kinase Inhibition

The compound has been identified as a potent inhibitor of various kinases, particularly MPS1. The introduction of a methyl group at the 6-position has shown to improve metabolic stability and selectivity against other kinases like CDK2. This selectivity is critical for minimizing off-target effects and enhancing therapeutic potential .

Case Studies

  • Clinical Candidate Development : The optimization of pyrido[3,4-d]pyrimidine compounds led to the discovery of BOS172722, a Phase 1 clinical candidate targeting MPS1. This compound demonstrated improved pharmacokinetic properties and significant antitumor activity in xenograft models .
  • In Vivo Efficacy : In vivo studies using DLD1 xenografts assessed the modulation of MPS1 activity by administering varying doses of this compound derivatives. Results indicated sustained inhibition of MPS1 autophosphorylation at doses as low as 25 mg/kg, reinforcing its potential as an anticancer agent .

Q & A

Q. What synthetic routes are commonly employed for this compound?

  • Methodology : A two-step approach is typical: (i) Condensation of 2-amino-4,6-dimethyl nicotinamide with substituted aldehydes to form dihydropyrido[2,3-d]pyrimidin-4(1H)-one intermediates. (ii) Oxidation using agents like KMnO₄ or DDQ to yield the final aromatic pyridopyrimidinone core . Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like over-oxidized derivatives .

Q. How is the compound purified and validated for research use?

  • Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Structural confirmation requires 1^1H/13^{13}C NMR and FT-IR to verify the lactam carbonyl (C=O stretch at ~1680 cm⁻¹) and methyl group (δ ~2.5 ppm in 1^1H NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Discrepancies often arise from reaction scale, reagent quality, or oxidation conditions. For example:
  • Small-scale syntheses (≤1 mmol) using DDQ in dichloromethane report yields of 65–75% .
  • Large-scale reactions (>10 mmol) may require alternative oxidants (e.g., MnO₂) to mitigate exothermic side reactions. Statistical design of experiments (DoE) can optimize parameters like stoichiometry and temperature .

Q. What strategies are used to analyze the compound’s bioactivity against epigenetic targets (e.g., JmjC KDMs)?

  • Methodology : (i) In vitro assays : Measure inhibition of KDM5A/B using α-ketoglutarate competition assays and LC-MS to quantify demethylation of histone substrates (e.g., H3K4me3) . (ii) Structure-activity relationship (SAR) : Introduce substituents at the 2-methyl position (e.g., halogen, aryl groups) to enhance binding to Fe(II) in the JmjC active site. IC₅₀ values correlate with electron-withdrawing groups improving potency .

Q. How can spectral data inconsistencies (e.g., 1^1H NMR shifts) be addressed for structural analogs?

  • Methodology :
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., lactam NH proton at δ 10–12 ppm in DMSO) .
  • Dynamic NMR : Resolve tautomerism (e.g., keto-enol equilibrium) by variable-temperature studies. For example, coalescence temperatures >100°C confirm slow exchange in DMSO .

Q. What computational methods support the design of this compound derivatives for antimicrobial applications?

  • Methodology : (i) Docking studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). The pyridopyrimidinone scaffold shows π-π stacking with Tyr-109 . (ii) QSAR modeling : Correlate logP values (2.5–3.5) with Gram-negative activity (e.g., E. coli MICs ≤8 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.